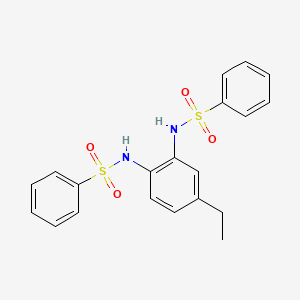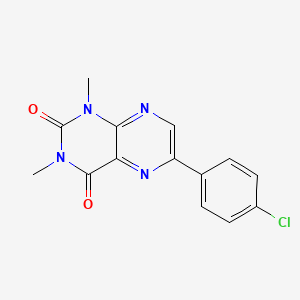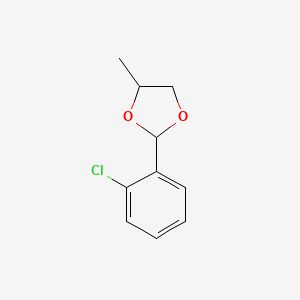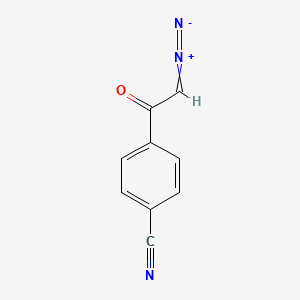
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is a chemical compound characterized by the presence of a diazonium group and a cyano group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate typically involves the reaction of p-cyanobenzene diazonium chloride with a mixture of formaldehyde and a diamine, such as 1,3-propanediamine . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and stabilization to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as phenols and amines for substitution reactions, and reducing agents like sodium sulfite for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, azo compounds, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The diazonium group is highly reactive and can interact with various molecular targets, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-Cyanophenyl)acrylic acid: Similar in structure but lacks the diazonium group.
N-[(E)-(4-cyanophenyl)methylideneamino]-2,2-diphenylacetamide: Contains a cyano group and is used in pharmaceutical research.
Uniqueness
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is unique due to the presence of both the diazonium and cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
3490-50-4 |
|---|---|
Fórmula molecular |
C9H5N3O |
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
4-(2-diazoacetyl)benzonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9(13)6-12-11/h1-4,6H |
Clave InChI |
LUIVXQYOOKMKKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


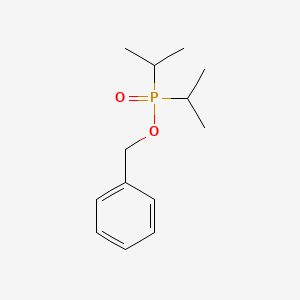
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)

![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
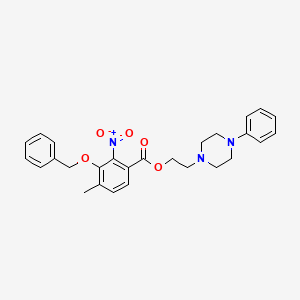
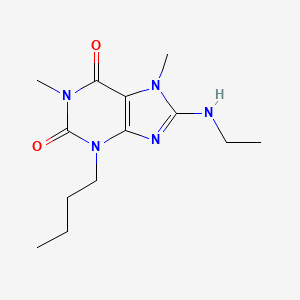

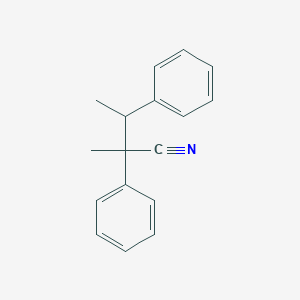
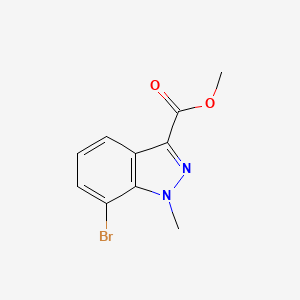
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
